molecular formula C14H12N4O2 B2490611 4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid CAS No. 62001-43-8

4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid

Cat. No. B2490611
CAS RN: 62001-43-8
M. Wt: 268.276
InChI Key: HOIQXDZDXGEWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid" is associated with benzotriazole derivatives, which are significant for their diverse chemical properties and applications in various fields such as dyes, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of benzotriazole derivatives often involves complex chemical reactions, including the condensation of aminobenzoic acids with benzotriazole moieties. These processes are meticulously designed to achieve the desired molecular architecture, emphasizing the role of precise chemical transformations in the synthesis of such compounds (Katritzky et al., 1997).

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives, including "this compound," is characterized using techniques like X-ray crystallography and NMR spectroscopy. These studies reveal the compound's intricate molecular geometry, including bond lengths, angles, and conformational details, providing insights into its chemical behavior (Thirunavukkarasu et al., 2013).

Chemical Reactions and Properties

Benzotriazole derivatives undergo various chemical reactions, including N-oxidation and interactions with other functional groups. These reactions are critical for modifying the compound's properties or for further functionalization in synthetic chemistry applications. The compound's reactivity is influenced by its molecular structure, particularly the presence of the benzotriazole moiety (Boido et al., 1989).

Scientific Research Applications

  • Structural Properties and Biological Activity Evaluation :

    • The structural properties of related compounds, such as 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester, have been studied extensively using spectral methods and X-ray crystallography. These studies include quantum mechanical calculations and natural bond orbitals (NBO) analysis, showing good agreement between theoretical and experimental values (Abdel Ghani & Mansour, 2011).
  • Antimicrobial Activities :

    • Compounds containing the benzimidazole moiety, including derivatives attached to 4-benzoimidazol-2-yl moiety, demonstrate significant antimicrobial activities. These compounds have been effective against various bacteria and fungi, highlighting their potential in addressing microbial infections (Abd El-Meguid, 2014).
  • Synthesis and Utility in Amino Protection :

    • The synthesis of compounds such as 1-(t-butoxycarbonyl)benzotriazole demonstrates their utility in effectively protecting amino acids during chemical reactions. These compounds play a crucial role in the synthesis of various biochemical molecules (Katritzky et al., 1997).
  • Novel Methodologies in Synthesis :

    • Novel methodologies have been developed for synthesizing derivatives of benzotriazoles. For instance, a new approach to synthesize 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid has been reported, contributing to advancements in chemical synthesis techniques (Rodríguez et al., 2022).
  • Solvent-Free Synthesis of Derivatives :

    • The synthesis of hydropyrazolopyridine derivatives via benzotriazole methodology under solvent-free conditions showcases an environmentally friendly approach in chemical synthesis (Abonía et al., 2004).
  • Building Blocks for Pseudopeptide Synthesis :

    • The novel amino acid 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) and its protected derivatives have been synthesized for use as building blocks in the synthesis of peptidomimetics, highlighting their significance in medicinal chemistry (Pascal et al., 2000).

Safety and Hazards

The safety information and MSDS for “4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid” can be found online . Always handle chemicals with appropriate safety measures.

Future Directions

The 1,2,4-triazole benzoic acid hybrids, a family to which “4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid” belongs, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

4-(benzotriazol-1-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c19-14(20)10-5-7-11(8-6-10)15-9-18-13-4-2-1-3-12(13)16-17-18/h1-8,15H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIQXDZDXGEWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62001-43-8
Record name 4-(1H-BENZOTRIAZOL-1-YLMETHYLAMINO)BENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.